molecular formula C12H16N2O B1593348 3-(4-Methylpiperazin-1-yl)benzaldehyde CAS No. 628325-62-2

3-(4-Methylpiperazin-1-yl)benzaldehyde

Cat. No. B1593348
Key on ui cas rn: 628325-62-2
M. Wt: 204.27 g/mol
InChI Key: LQDFMHOZQXAHNJ-UHFFFAOYSA-N
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Patent
US07642367B2

Procedure details

A solution of 3-(4-Methyl-piperazin-1-yl)-benzaldehyde (49 mmol) in methylene chloride (150 ml) was slowly (30 min) added a solution of N-bromosuccinimide (98 mmol) in methylene chloride (450 ml). The mixture was stirred for 10 min, washed with 2M sodium hydroxide and the organic phase was removed under reduced pressure. The resulting oil was purified by column chromatography giving the title compound as 90% pure black oil in 95% yield (the impurity being 4-bromo-3-(4-methyl-piperazin-1-yl)-benzaldehyde).
Quantity
49 mmol
Type
reactant
Reaction Step One
Quantity
98 mmol
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=2)[CH:11]=[O:12])[CH2:4][CH2:3]1.[Br:16]N1C(=O)CCC1=O>C(Cl)Cl>[Br:16][C:13]1[CH:14]=[CH:15][C:8]([N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)=[CH:9][C:10]=1[CH:11]=[O:12]

Inputs

Step One
Name
Quantity
49 mmol
Type
reactant
Smiles
CN1CCN(CC1)C=1C=C(C=O)C=CC1
Step Two
Name
Quantity
98 mmol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
450 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(30 min)
Duration
30 min
WASH
Type
WASH
Details
washed with 2M sodium hydroxide
CUSTOM
Type
CUSTOM
Details
the organic phase was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(C=O)C=C(C=C1)N1CCN(CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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